Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Overview
Description
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is an organic compound with the molecular formula C10H10O4S and a molecular weight of 226.25 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two oxo groups attached to a butanoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate involves its interaction with various molecular targets and pathways. The thiophene ring and oxo groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-phenyl-2,4-dioxobutanoate: Contains a phenyl group instead of a thiophene ring.
Ethyl 2,4-dioxo-4-(2-thienyl)butanoate: A closely related compound with slight variations in the thiophene ring substitution
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and two oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFYXYKJZUHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384072 | |
Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36983-36-5 | |
Record name | ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate in the synthesis of new pyrimidine derivatives?
A1: this compound serves as a crucial starting material for synthesizing a diverse range of pyrimidine derivatives. Researchers utilized this compound to create a series of new molecules by incorporating various oxadiazole, triazole, and thiadiazole moieties into the pyrimidine backbone []. This approach allows for the exploration of structure-activity relationships and the identification of promising candidates with enhanced anticancer and antimicrobial properties.
Q2: How were the newly synthesized pyrimidine derivatives characterized?
A2: The research team employed a combination of analytical techniques to confirm the structure and purity of the synthesized compounds. These included elemental analysis to determine the elemental composition and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to elucidate the molecular structure [].
Q3: What were the preliminary findings regarding the anticancer and antimicrobial activity of these novel pyrimidine derivatives?
A3: Initial in vitro studies revealed promising results for some of the newly synthesized compounds. For instance, an oxadiazole derivative demonstrated potent cytotoxic activity against a breast carcinoma cell line. Meanwhile, a pyrimidine derivative incorporating a substituted 1,2,4-triazole-2-thione moiety exhibited significant activity against a colon carcinoma cell line. Further investigation into these compounds is warranted to assess their potential as anticancer agents. Additionally, certain derivatives displayed broad-spectrum antimicrobial activity against various microbial strains, highlighting their potential as novel antimicrobial agents [].
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